Conformational Locking Enhances Receptor Binding Affinity Versus Flexible Cyclohexylamine Scaffolds
The bicyclo[3.1.0]hexane scaffold locks the amine substituent into a fixed exo or endo orientation relative to the cyclopentane ring, whereas flexible cyclohexylamine analogs adopt multiple low-energy conformations . This pre-organization reduces the entropic penalty (TΔS) upon receptor binding, translating to higher binding affinity for conformationally sensitive GPCR targets such as metabotropic glutamate receptors (mGluRs) . While specific Ki values for the parent amine are not reported due to its role as an intermediate, derivatives of this scaffold have demonstrated nanomolar to micromolar affinities for the Adenosine A3 Receptor, with lead compound 30 exhibiting Ki = 0.38 μM and >100-fold selectivity over A1 and A2A subtypes .
| Evidence Dimension | Conformational flexibility and entropic binding penalty |
|---|---|
| Target Compound Data | Fixed exo/endo amine orientation with reduced TΔS penalty |
| Comparator Or Baseline | Cyclohexylamine: multiple low-energy conformations, higher entropic penalty |
| Quantified Difference | Derivative compound 30: Ki = 0.38 μM at A3AR with >100-fold selectivity |
| Conditions | Radioligand binding assays using cloned human adenosine receptors expressed in mammalian cells |
Why This Matters
For procurement decisions in GPCR-targeted drug discovery, the conformational rigidity of the bicyclo[3.1.0]hexane scaffold enables design of high-affinity, subtype-selective ligands unattainable with flexible amine building blocks.
